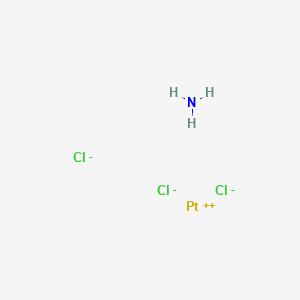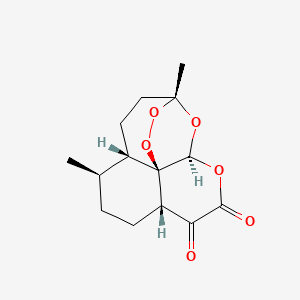
Amminetrichloroplatinum(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cisplatin impurity B (reference grade) is a chemical compound used primarily as a reference standard in laboratory tests. It is a known impurity of cisplatin, a platinum-based chemotherapy drug. Cisplatin impurity B is supplied as the potassium salt, with the chemical formula KPtCl3NH3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cisplatin impurity B can be synthesized through various chemical reactions involving platinum compounds. One common method involves the reaction of potassium tetrachloroplatinate with ammonia under controlled conditions to form potassium trichloroammineplatinate .
Industrial Production Methods
The industrial production of cisplatin impurity B involves similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle platinum-based chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Cisplatin impurity B undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of ligands around the platinum center.
Oxidation and Reduction Reactions: Altering the oxidation state of the platinum atom.
Common Reagents and Conditions
Common reagents used in reactions involving cisplatin impurity B include ammonia, hydrochloric acid, and various platinum compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving cisplatin impurity B depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different platinum complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
Wissenschaftliche Forschungsanwendungen
Cisplatin impurity B is used in various scientific research applications, including:
Chemistry: As a reference standard for the analysis and quantification of cisplatin and its impurities.
Biology: In studies investigating the biological effects of platinum-based compounds.
Medicine: For quality control and validation of cisplatin formulations.
Industry: In the production and quality assurance of platinum-based drugs.
Wirkmechanismus
The mechanism of action of cisplatin impurity B is similar to that of cisplatin. It involves the formation of platinum-DNA adducts, which disrupt DNA function and lead to cell death. The compound targets DNA and interferes with its replication and transcription processes, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: The parent compound, widely used in chemotherapy.
Oxaliplatin: Another platinum-based chemotherapy drug with a different spectrum of activity.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Cisplatin impurity B is unique in its specific structure and role as an impurity of cisplatin. It serves as a critical reference standard for the analysis and quality control of cisplatin formulations, ensuring the safety and efficacy of the drug .
Eigenschaften
CAS-Nummer |
17632-41-6 |
|---|---|
Molekularformel |
Cl3H3NPt- |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
azane;platinum(2+);trichloride |
InChI |
InChI=1S/3ClH.H3N.Pt/h3*1H;1H3;/q;;;;+2/p-3 |
InChI-Schlüssel |
WSYKQUWHSAOKDO-UHFFFAOYSA-K |
Kanonische SMILES |
N.[Cl-].[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)

![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)


![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)





![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)
